Tert-butyl 4-(4-chlorobenzyl)piperazine-1-carboxylate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 4-(4-chlorobenzyl)piperazine-1-carboxylate typically involves the reaction of piperazine with 4-chlorobenzyl chloride in the presence of a suitable base, such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with tert-butyl chloroformate to introduce the tert-butyl carbamate group.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-(4-chlorobenzyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding piperazine-1-carboxylic acid.
Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine.
Substitution: The chlorine atom on the benzyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation: Piperazine-1-carboxylic acid
Reduction: Piperazine-1-carboxylate amine
Substitution: Substituted benzyl derivatives
Scientific Research Applications
Tert-butyl 4-(4-chlorobenzyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate the interaction of piperazine derivatives with various biological targets.
Medicine: It has potential therapeutic applications, including the development of new drugs for treating neurological disorders and infections.
Industry: The compound is used in the manufacturing of specialty chemicals and materials.
Mechanism of Action
Tert-butyl 4-(4-chlorobenzyl)piperazine-1-carboxylate is similar to other piperazine derivatives, such as piperazine-1-carboxylic acid and various substituted piperazines. its unique structural features, such as the tert-butyl carbamate group and the 4-chlorobenzyl moiety, distinguish it from other compounds in this class. These features contribute to its distinct chemical and biological properties.
Comparison with Similar Compounds
Piperazine-1-carboxylic acid
4-tert-butylbenzylpiperazine
4-chlorobenzylpiperazine
Piperazine-1-carboxylate amine
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Properties
IUPAC Name |
tert-butyl 4-[(4-chlorophenyl)methyl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)12-13-4-6-14(17)7-5-13/h4-7H,8-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCMDNWDUUGHQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589908 | |
Record name | tert-Butyl 4-[(4-chlorophenyl)methyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77290-30-3 | |
Record name | tert-Butyl 4-[(4-chlorophenyl)methyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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